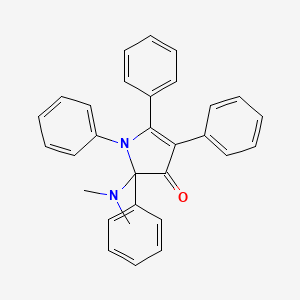
2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a pyrrolone core substituted with dimethylamino and tetraphenyl groups, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction between a tetraphenyl-substituted ketone and a dimethylamine source in the presence of a suitable catalyst can yield the desired compound. Reaction conditions such as temperature, solvent, and reaction time are crucial for optimizing the yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, general principles of organic synthesis and scale-up techniques can be applied. These include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine or hydrocarbon derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or hydrocarbons. Substitution reactions can lead to a variety of substituted pyrrolone derivatives.
Applications De Recherche Scientifique
2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity. Additionally, the tetraphenyl groups may contribute to the compound’s ability to interact with hydrophobic regions of proteins and membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethanol: A simpler compound with similar dimethylamino functionality but lacking the complex pyrrolone structure.
Tetraphenylporphyrin: Shares the tetraphenyl substitution but has a different core structure and chemical properties.
N,N-Dimethylaniline: Contains a dimethylamino group attached to an aromatic ring, similar in some reactivity aspects.
Uniqueness
2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of a pyrrolone core with both dimethylamino and tetraphenyl substitutions. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications, setting it apart from simpler analogs and related compounds.
Propriétés
Numéro CAS |
89722-96-3 |
|---|---|
Formule moléculaire |
C30H26N2O |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
2-(dimethylamino)-1,2,4,5-tetraphenylpyrrol-3-one |
InChI |
InChI=1S/C30H26N2O/c1-31(2)30(25-19-11-5-12-20-25)29(33)27(23-15-7-3-8-16-23)28(24-17-9-4-10-18-24)32(30)26-21-13-6-14-22-26/h3-22H,1-2H3 |
Clé InChI |
KQOLGKXYCWKGNT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1(C(=O)C(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


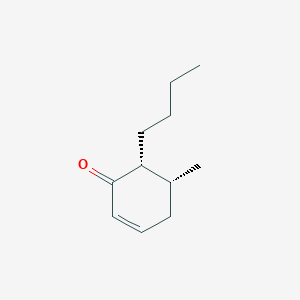
![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
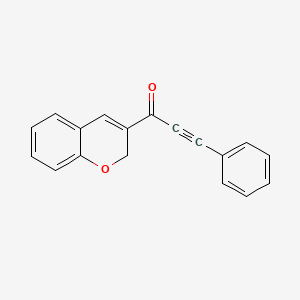

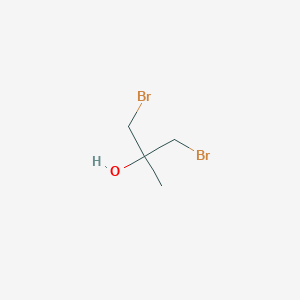

![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
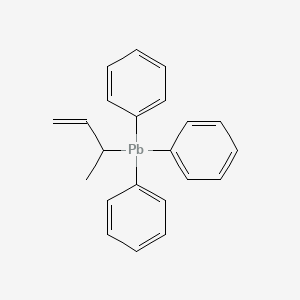
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
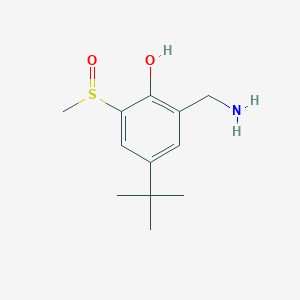
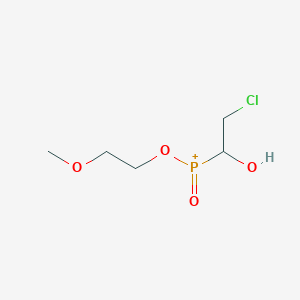
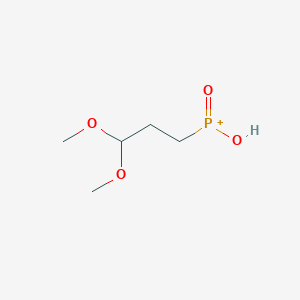
![Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B14397956.png)

